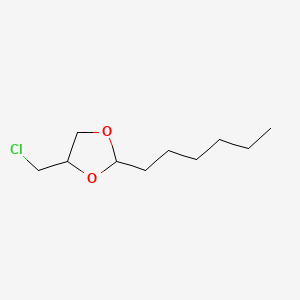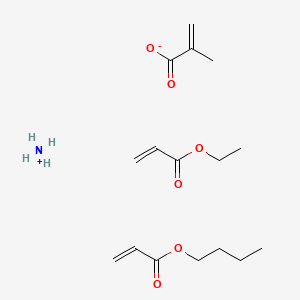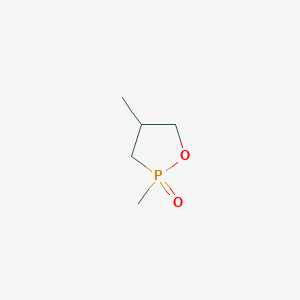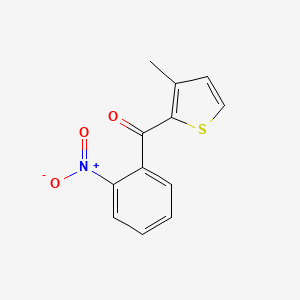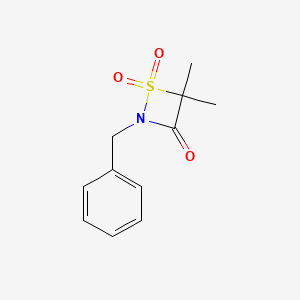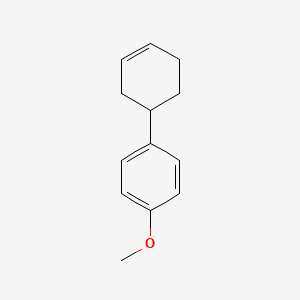
4'-Methoxy-1,2,3,6-tetrahydro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C13H16O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and the other ring is partially hydrogenated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the hydrogenation of 4’-methoxy-1,1’-biphenyl using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds as follows:
4’-Methoxy-1,1’-biphenyl+H2Pd/C4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl
Industrial Production Methods: In an industrial setting, the production of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation equipment and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: Further hydrogenation can reduce the aromatic ring to a fully saturated cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C or Raney nickel under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 4’-Methoxybenzaldehyde or 4’-Methoxybenzoic acid.
Reduction: 4’-Methoxycyclohexane.
Substitution: 4’-Bromo-1,2,3,6-tetrahydro-1,1’-biphenyl or 4’-Chloro-1,2,3,6-tetrahydro-1,1’-biphenyl.
Applications De Recherche Scientifique
4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl depends on its interaction with molecular targets. For instance, its methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s biphenyl core can also interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydro structure but with a different core.
4’-Methoxy-1,1’-biphenyl: Lacks the tetrahydro component, making it more aromatic.
4’-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl: Similar structure but with different hydrogenation pattern.
Uniqueness: 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties compared to its fully aromatic or fully saturated counterparts.
Propriétés
Numéro CAS |
52316-10-6 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
1-cyclohex-3-en-1-yl-4-methoxybenzene |
InChI |
InChI=1S/C13H16O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-3,7-11H,4-6H2,1H3 |
Clé InChI |
XUSKBNMNCKBVGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


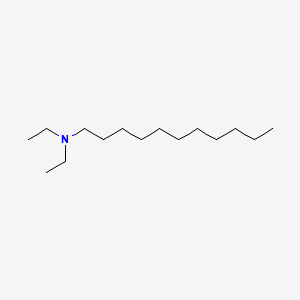
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)


